molecular formula C9H8FN3 B2957807 1-(3-Fluorophenyl)-1H-imidazol-2-amine CAS No. 1690596-46-3

1-(3-Fluorophenyl)-1H-imidazol-2-amine

Cat. No. B2957807
CAS RN: 1690596-46-3
M. Wt: 177.182
InChI Key: VKAAVTDYOUAGCW-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorophenyl)-1H-imidazol-2-amine” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that contains two nitrogen atoms and three carbon atoms . The presence of a fluorophenyl group indicates that this compound may have unique properties compared to other imidazoles .


Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorophenyl)-1H-imidazol-2-amine” are not available, similar compounds are often synthesized through reactions involving isothiocyanates and anilines .

Scientific Research Applications

Organic Electronics

The development of novel host materials for organic light-emitting diodes (OLEDs) represents a significant application of related compounds. A study by Liu et al. (2016) introduces a new bipolar fluorophore based on the phenanthroimidazole chromophore and triphenylamine group, showing impressive performance in green and orange-red phosphorescent OLEDs with low efficiency roll-off at high brightness. This advancement underscores the potential of similar compounds in enhancing the performance of OLEDs, highlighting their importance in the development of more efficient and stable electronic devices (Liu et al., 2016).

Fluorescent Probes

Compounds related to 1-(3-Fluorophenyl)-1H-imidazol-2-amine have been applied as fluorescent probes for live cell imaging. The work by Zhao et al. (2011) demonstrates the palladium-catalyzed synthesis of a diversity-oriented library of 1,2-disubstituted (hetero)aryl fused imidazoles, serving as an exceptional tool for discovering fluorescent scaffolds with tunable fluorescence emission. This application is pivotal for advancing cellular biology and medical diagnostics, providing tools for visualizing and tracking biological processes in real time (Zhao et al., 2011).

Material Science

In material science, compounds similar to 1-(3-Fluorophenyl)-1H-imidazol-2-amine have been explored for their sorption and photocatalytic properties. Fu et al. (2014) synthesized metal-organic frameworks (MOFs) using a related tris(4-(1H-imidazol-1-yl)phenyl)amine ligand, demonstrating highly selective adsorption of small hydrocarbons and interesting photocatalytic properties. These findings illustrate the versatility of such compounds in environmental applications and renewable energy, offering solutions for gas storage and pollution degradation (Fu et al., 2014).

properties

IUPAC Name

1-(3-fluorophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAAVTDYOUAGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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